
3-(2-Furyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Furyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as FMPD and has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
FMPD has been found to exhibit a range of therapeutic applications, including antitumor, anti-inflammatory, and analgesic effects. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. FMPD has been shown to have a high affinity for sigma receptors, which are involved in various cellular processes, including cell proliferation and differentiation, neurotransmitter release, and ion channel regulation. This has led to the development of FMPD as a potential sigma receptor ligand for therapeutic purposes.
Mécanisme D'action
The exact mechanism of action of FMPD is not fully understood, but it is believed to involve the modulation of sigma receptors. Sigma receptors are a class of receptors that are present in various tissues, including the central nervous system, and are involved in a range of cellular processes. FMPD has been found to bind to sigma receptors with high affinity, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
FMPD has been found to exhibit a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and analgesic effects. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for treating neurodegenerative diseases. FMPD has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and pain in animal models, making it a potential therapeutic agent for treating inflammatory and painful conditions.
Avantages Et Limitations Des Expériences En Laboratoire
FMPD has several advantages for lab experiments, including its high affinity for sigma receptors, which makes it a useful tool for studying sigma receptor function. It is also relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques. However, FMPD has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for FMPD research, including further studies on its mechanism of action and its potential therapeutic applications. FMPD has been shown to have potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative diseases. Future research could focus on developing more potent and selective sigma receptor ligands based on the structure of FMPD. Additionally, further studies on the pharmacokinetics and pharmacodynamics of FMPD could help to optimize its therapeutic potential.
Méthodes De Synthèse
FMPD can be synthesized through a multistep process that involves the reaction of 2-furoic acid with 4-methylbenzylamine, followed by the reaction of the resulting intermediate with phosgene. The final product is obtained through the reaction of the intermediate with 4-methylphenylhydrazine. The synthesis of FMPD has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Propriétés
Formule moléculaire |
C22H20N2O3 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
3-(furan-2-yl)-1,4-bis(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C22H20N2O3/c1-15-5-9-17(10-6-15)23-14-20(25)24(18-11-7-16(2)8-12-18)21(22(23)26)19-4-3-13-27-19/h3-13,21H,14H2,1-2H3 |
Clé InChI |
QYVRNWIINSAFAT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CO3)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CO3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)


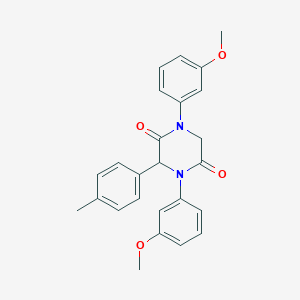
![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![3-[4-(Dimethylamino)phenyl]-1,4-bis(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242389.png)
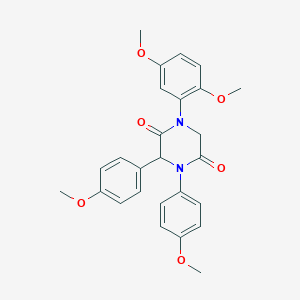
![3-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242393.png)
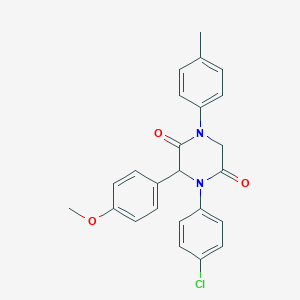
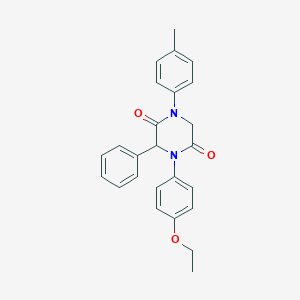
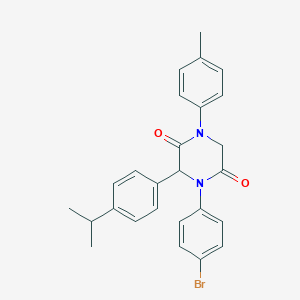
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
